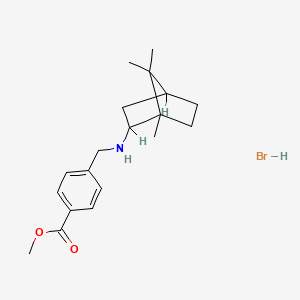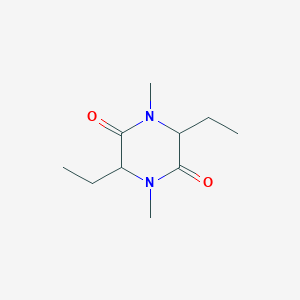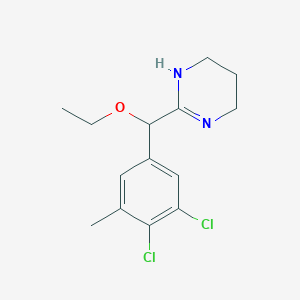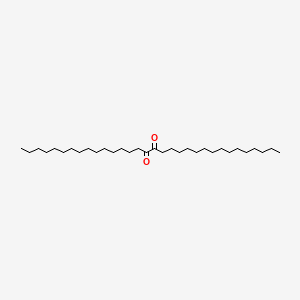![molecular formula C27H17NO2 B14689299 6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione CAS No. 27022-07-7](/img/structure/B14689299.png)
6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(9H-Fluoren-3-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a complex organic compound that features a unique structure combining fluorenyl and dibenzoazepine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-3-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves multi-step organic reactions. One common method includes the cycloaddition of terminal alkynes to fluorenylmethyl azepine carboxylates in the presence of a catalytic system such as Co(acac)2(dppe)/Zn/ZnI2 . This reaction yields fluorenylmethyl azabicyclo derivatives, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(9H-Fluoren-3-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Aplicaciones Científicas De Investigación
6-(9H-Fluoren-3-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 6-(9H-Fluoren-3-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Fluorenylmethyl azepine carboxylates
- Fluorenone derivatives
- Azabicyclo compounds
Uniqueness
6-(9H-Fluoren-3-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is unique due to its combined fluorenyl and dibenzoazepine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
27022-07-7 |
|---|---|
Fórmula molecular |
C27H17NO2 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
6-(9H-fluoren-3-yl)benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C27H17NO2/c29-26-23-11-5-3-9-21(23)22-10-4-6-12-24(22)27(30)28(26)19-14-13-18-15-17-7-1-2-8-20(17)25(18)16-19/h1-14,16H,15H2 |
Clave InChI |
XTPFNUMVJGNERO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O)C6=CC=CC=C61 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


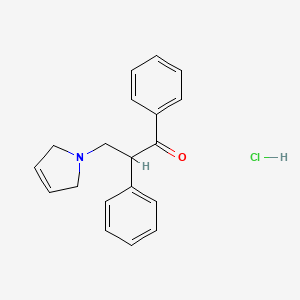
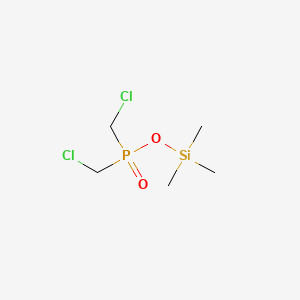
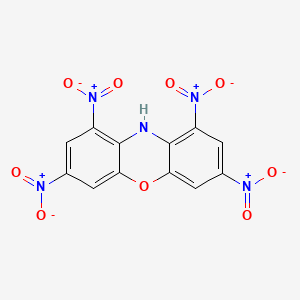

![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
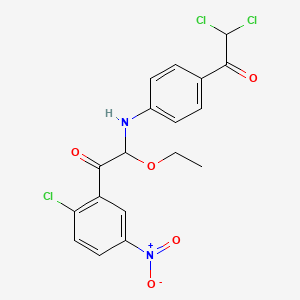
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
